molecular formula C7H13NO4 B1331124 Dimethyl 3-aminopentanedioate CAS No. 77313-09-8

Dimethyl 3-aminopentanedioate

Cat. No. B1331124
CAS RN: 77313-09-8
M. Wt: 175.18 g/mol
InChI Key: PXJFLUYRGQUUIN-UHFFFAOYSA-N
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Description

Dimethyl 3-aminopentanedioate is a chemical compound that is of interest in various synthetic organic chemistry applications. While the provided papers do not directly discuss Dimethyl 3-aminopentanedioate, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of substituted 2-hydroxy-3-dimethylaminopropenoates involves reactions with cyclic 1,3-diketones and other compounds to afford various hydroxypyran-2-ones . Similarly, the chemoenzymatic synthesis of amino acids from dimethyl glutarate derivatives demonstrates the versatility of dimethylated compounds in synthetic chemistry .

Synthesis Analysis

The synthesis of compounds related to Dimethyl 3-aminopentanedioate often involves multi-step reactions and the use of specific reagents or catalysts. For example, the synthesis of nitro-substituted cyclopropanes and spiropentanes from amino derivatives uses dimethyldioxirane as an oxidizing agent . The stereoselective synthesis of germacyclopentanes from bromogermacyclopentane also highlights the importance of controlling stereochemistry in the synthesis of complex molecules . Additionally, the resolution of 2-dimethylamino-3-pentanone into its enantiomers for the synthesis of analgesics showcases the relevance of chiral intermediates .

Molecular Structure Analysis

The molecular structure of compounds similar to Dimethyl 3-aminopentanedioate can be characterized using various spectroscopic techniques. For instance, the configurations of stereospecific reaction products are established by 1H and 13C NMR spectroscopy . The structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis, demonstrating the multi-faceted approach to structural elucidation .

Chemical Reactions Analysis

Chemical reactions involving dimethylated compounds can be highly stereospecific and yield a variety of derivatives. The reactions of 1,2-dimethylgermacyclopentane with Grignard reagents lead to various derivatives with a preferential isomer . The synthesis of 3-substituted hydroxytetrahydro-2H-1-benzopyran-2-ones from 2-hydroxy-3-dimethylaminopropenoates illustrates the reactivity of these compounds with other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylated compounds are influenced by their functional groups and molecular structure. For example, the behavior of diastereomeric dibenzoyltartrates and enantiomers of 2-dimethylamino-3-pentanone in solution can be investigated by NMR spectroscopy, polarimetry, and chiral gas-chromatographic analysis . These techniques provide information on the optical and chemical properties of the compounds, which are crucial for their application in synthesis and industry.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The synthesis of dimethyl 3-aminopentanedioate is a key step in the creation of pyrimidine derivatives, which have potential biological activities. X. Berzosa et al. (2011) described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates leading to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These compounds are open-chain analogues of pyrido[2,3-d]pyrimidines, which are known for their interesting biological activities (Berzosa et al., 2011).

Solvent Effects in Neuroscience Research

Dimethyl sulfoxide (DMSO) is a solvent widely used in neuroscience research for dissolving various pharmacological agents. According to Lu and Mattson (2001), DMSO can inhibit glutamate responses in hippocampal neurons, suppress electrophysiological responses, and protect against excitotoxic death in neurons. This finding is significant in understanding the neuroprotective properties of DMSO and its potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).

Non-Aqueous Synthesis Processes

The nonaqueous synthesis of 3-amino-pentan-1,5-diol, starting from dimethyl acetone-1,3-dicarboxylate, has been developed by Rawalpally et al. (2009). This process involves a sequence of chemical reactions leading to the final compound, indicating the versatility of dimethyl 3-aminopentanedioate in synthetic chemistry (Rawalpally et al., 2009).

Use in Medicinal ChemistryThe gem-dimethyl moiety, a structural feature frequently found in many clinically interesting natural products, is inspired by compounds like dimethyl 3-aminopentanedioate. Talele (2017) discussed how medicinal chemists have employed this group in developing bioactive molecules, highlighting its significance in increasing potency, selectivity, and improving pharmacokinetic profiles [(Talele, 201

Scientific Research Applications of Dimethyl 3-aminopentanedioate (2020-2022)

Anti-inflammatory Potential in Medicinal Chemistry

Bisfischoids A and B, dimeric ent-abietane-type diterpenoids, were identified from Euphorbia fischeriana Steud. They exhibited promising anti-inflammatory activities by inhibiting soluble epoxide hydrolase. This indicates their potential in the development of new anti-inflammatory drugs (Sun et al., 2021).

Exploration of Molecular Properties for Pharmaceutical Applications

The experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one were explored using DFT/TD-DFT methods. This research provides insights into the potential pharmaceutical applications of such compounds, including their use in controlled topical drug delivery systems (Fatima et al., 2021).

Biocompatibility in Dentistry

The biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole was investigated for its potential in dental composites. The study confirmed its biocompatibility and effectiveness in preventing secondary caries, indicating its utility in dentistry (Abaszadeh et al., 2020).

Multitarget Agents in Alzheimer’s Disease

Memantine derivatives, including 3,5-dimethyladamantan-1-amine, were studied as multitarget agents for Alzheimer’s disease. These derivatives, combining memantine's core structure with other neuroprotectants, have shown potential in treating this complex neurodegenerative condition (Marotta et al., 2020).

Application in X-ray Imaging

A radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized for potential use in X-ray imaging. This study highlights the compound's potential clinical application in imaging techniques due to its high radiopacity (Gopan et al., 2021).

Safety And Hazards

Safety data sheets indicate that Dimethyl 3-aminopentanedioate should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The compound is also associated with several hazard statements including H302-H315-H319-H332-H335 .

properties

IUPAC Name

dimethyl 3-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFLUYRGQUUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291511
Record name dimethyl 3-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-aminopentanedioate

CAS RN

77313-09-8
Record name 77313-09-8
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Record name dimethyl 3-aminopentanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoglutaric acid, dimethyl ester
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Synthesis routes and methods I

Procedure details

Dimethyl-3-oxoglutarate (10 g, 57 mmol) was added to methanol (225 ml) followed by ammonium formate (36 g, 570 mmol) and NaBH3CN (3.7 g, 57 mmol) at 25° C. After 24 hours the methanol was removed in vacuo to leave a white mass. Methylene chloride was added and the mixture filtered. The methylene chloride was evaporated resulting in an oil which was dissolved in 1N HCl (200 ml) and extracted with ether (100 ml). The ether layer was discarded and the aqueous layer was made basic using solid K2CO3. The product was extracted into methylene chloride dried over Na2SO4 and evaporated to give dimethyl-3-aminoglutarate (7.5 g). 1H NMR (d6 -DMSO) δ1.76 (bs, 2H), 2.45 (dd, 4H, J=8.08 Hz, 16.64 Hz), 3.69 (s, 6H), 5.45 (m, 1H); MS (FAB) m/e 176.0 (M+H+).
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10 g
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225 mL
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36 g
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3.7 g
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200 mL
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Synthesis routes and methods II

Procedure details

Dimethyl 3-ketoglutarate (13 g) in methanol (50 ml) was treated with ammonium formate (5 g) and NaCNBH3 (2 g). 10 ml of H2O was added and the excess solvent removed under reduced pressure. The semi-solid was dissolved in 5% aqueous HCl (250 ml), and washed with CH2Cl2 (2×50 ml). The aqueous layer was made basic (pH>9) with K2CO3 and the product was extracted using CH2Cl2 (2×75 ml). The organic layers were combined and dried with Na2SO4. The excess solvent was removed to give 2.5 g of the dimethyl (±)3-aminoglutarate. This was dissolved in methanol (50 ml) and treated with 4N HCl/Dioxane (10 ml). The excess solvent was removed under reduced pressure to give a 2.7 g of dimethyl (±)3-aminoglutarate hydrochloride. MS and 1H-NMR were consistent with the desired product.
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13 g
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5 g
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2 g
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50 mL
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10 mL
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Synthesis routes and methods III

Procedure details

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[BH3-]C#N
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Synthesis routes and methods IV

Procedure details

A diluted alcoholic sulfuric acid solution is prepared by adding sulfuric acid (20.69 Kg) to i-PrOH (51.7 Kg) at 0-5° C. The resulting solution was slowly added to a solution of tert-butylamine borane (9.19 Kg) in THF (69.3 Kg), maintaining the temperature below −5° C. Dimethyl-3-aminoglutaconate (18.28 Kg) was slowly added to the resulting mixture, maintaining the temperature below 0° C. The resulting reaction mixture was stirred between 0° C. and 15° C. overnight, then quenched by slow addition to water (166 Kg) while maintaining the temperature below 10° C. and the pH between 5 and 7 by adding concentrated aqueous NaOH. The pH of the mixture was then adjusted to about 9-10 by adding concentrated aqueous NaOH at the end of the quenching process. The phases were separated and the aqueous phase was extracted with DCM. The combined organic extracts were washed with brine (20.6 Kg), filtered through a cotton cartridge and concentrated under reduced pressure to give 3-amino-pentanedioic acid dimethyl ester (17.87 Kg, 97% yield).
Quantity
20.69 kg
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reactant
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51.7 kg
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9.19 kg
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69.3 kg
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18.28 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 3-aminopentanedioate
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Dimethyl 3-aminopentanedioate

Citations

For This Compound
3
Citations
Y Wu, CJ Aquino, DJ Cowan… - Journal of medicinal …, 2013 - ACS Publications
… Prepared in analogous fashion to compound 23 via HATU amide-coupling using dimethyl 3-aminopentanedioate (81 mg, 0.463 mmol) and compound 5 (100 mg, 0.232 mmol) followed …
Number of citations: 84 pubs.acs.org
XP Song, C Bouillon, E Lescrinier… - ChemBioChem, 2011 - Wiley Online Library
Previous studies have demonstrated that some selected amino monoacids and amino diacids can function as leaving groups in the polymerase‐catalyzed incorporation of …
VA Verma, L Wang, SS Labadie, J Liang… - Journal of Medicinal …, 2022 - ACS Publications
The dramatic increase in the prevalence of multi-drug resistant Gram-negative bacterial infections and the simultaneous lack of new classes of antibiotics is projected to result in …
Number of citations: 9 pubs.acs.org

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